molecular formula C10H10Br2O2 B8701811 Methyl 4-bromo-2-(bromoMethyl)-6-Methylbenzoate

Methyl 4-bromo-2-(bromoMethyl)-6-Methylbenzoate

Cat. No. B8701811
M. Wt: 321.99 g/mol
InChI Key: PQAIRXSKVOMERF-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

A mixture of 4-bromo-2,6-dimethyl-benzoic acid methyl ester (3.4 g, 14.2 mmol), N-bromosuccinamide (2.5 g, 14.2 mmol), and benzoyl peroxide (0.060 g, 0.25 mmol) in carbon tetrachloride (50 mL) was heated at reflux until majority of ester was consumed (as analyzed by GC/MS). The resulting mixture was filtered and the filtrate concentrated to afford 4-bromo-2-bromomethyl-6-methyl-benzoic acid methyl ester. The product obtained was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH3:10])=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[CH3:12].[Br:14]NC(=O)CCC(N)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:5]([CH3:12])=[CH:6][C:7]([Br:11])=[CH:8][C:9]=1[CH2:10][Br:14]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1C)Br)C)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
0.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
was consumed (as analyzed by GC/MS)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1C)Br)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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